2-(2-fluorophenoxy)pyrazine
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Overview
Description
Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines . It’s a symmetrical molecule with the chemical formula C4H4N2 . Its structure comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .
Synthesis Analysis
Pyrazine and its derivatives can be synthesized through various methods including condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution .Molecular Structure Analysis
The molecular structure of pyrazine consists of a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation embedded within a carbon framework . The presence of nitrogen atoms equips pyrazine with the ability to protonate and quarternize readily .Chemical Reactions Analysis
Pyrazine and its derivatives have been reported to function as mixed-type inhibitors for steel and Al and Mg alloys . Their adsorption follows the Langmuir isotherm with steel and deviated in the case of Al and Mg alloys .Physical And Chemical Properties Analysis
Pyrazine is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .Scientific Research Applications
Herbicidal Activity
Pyrazine derivatives, including 2-(2-fluorophenoxy)pyrazine, have been synthesized and evaluated for their herbicidal activity . These compounds can be used to control unwanted vegetation in various agricultural settings .
Pharmaceutical Applications
Pyrazine and its derivatives are used in the pharmaceutical industry due to their wide range of biological activities . They can be used in the development of new drugs and therapeutic agents .
Antimicrobial Activity
Pyrrolopyrazine derivatives, which include 2-(2-fluorophenoxy)pyrazine, have shown significant antimicrobial activity . They can be used in the treatment of various bacterial and fungal infections .
Anti-inflammatory Activity
Pyrrolopyrazine derivatives have also demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities . They can be used in the development of antiviral drugs, particularly in the current context of emerging and re-emerging viral diseases .
Kinase Inhibition
Certain pyrrolopyrazine derivatives have shown activity on kinase inhibition . Kinase inhibitors are important in the treatment of cancer and other diseases, making these derivatives valuable in medical research .
Fragrance and Flavor Industry
Pyrazine and its derivatives are also produced in industries mainly for fragrance and flavor applications . They can be used to enhance the sensory qualities of various consumer products .
Organic Materials
Nitrogen-containing heterocycles like pyrazine derivatives are employed in different applications such as organic materials . They can be used in the production of various organic compounds and materials .
Mechanism of Action
Target of Action
It is a derivative of pyrrolopyrazine, which has been shown to exhibit a wide range of biological activities . Pyrrolopyrazine derivatives have been found to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , which suggests that they may interact with kinases to inhibit their activity.
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, viral replication, fungal growth, and tumor growth, among others.
Result of Action
Given the biological activities exhibited by pyrrolopyrazine derivatives , it is likely that the compound could have a variety of effects at the molecular and cellular levels. These could potentially include the inhibition of certain enzymes, alteration of cell signaling pathways, and modulation of cellular responses to stress or damage.
Future Directions
Pyrrolopyrazine derivatives, which include pyrazine rings, have shown promise in various fields such as pharmaceuticals, organic materials, natural products, and bioactive molecules . Their broad range of biological activities makes them an area of interest for pharmaceutical research and development .
properties
IUPAC Name |
2-(2-fluorophenoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJZWZIUKRCWHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CN=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)pyrazine |
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